molecular formula C5H6N6O3 B14006991 2,6-Diamino-5-nitropyrimidine-4-carboxamide CAS No. 19796-69-1

2,6-Diamino-5-nitropyrimidine-4-carboxamide

Cat. No.: B14006991
CAS No.: 19796-69-1
M. Wt: 198.14 g/mol
InChI Key: WYCHSBYDGOVBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-nitropyrimidine-4-carboxamide is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-5-nitropyrimidine-4-carboxamide typically involves the nitration of pyrimidine derivatives followed by amination.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, spinel chromite nanocatalysts have been used to promote the synthesis of diaminopyrimidine oxide derivatives, which can be further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-5-nitropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diamino-5-nitropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-nitropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

Properties

CAS No.

19796-69-1

Molecular Formula

C5H6N6O3

Molecular Weight

198.14 g/mol

IUPAC Name

2,6-diamino-5-nitropyrimidine-4-carboxamide

InChI

InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10)

InChI Key

WYCHSBYDGOVBNR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1N)N)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.